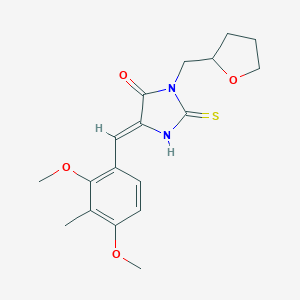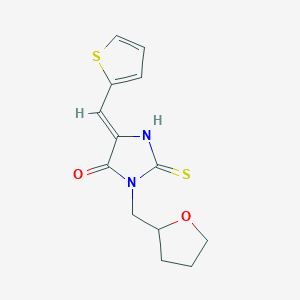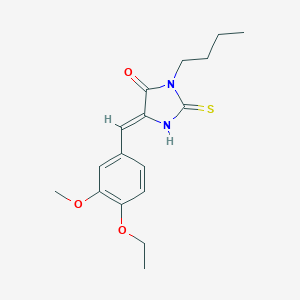methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol, also known as BAY 41-8543, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and neurotransmitter release. 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to enhance the activity of sGC and increase the production of cGMP, which leads to its various physiological effects.
Biochemical and Physiological Effects:
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and inhibit the proliferation of cancer cells. This compound has also been found to have neuroprotective effects and enhance synaptic plasticity. In addition, 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 in lab experiments is its specificity for sGC activation. This compound has been found to selectively activate sGC and increase the production of cGMP, which makes it a useful tool for studying the physiological effects of cGMP. However, one limitation of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 is its potential toxicity at high concentrations. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. One direction is to investigate its potential applications in the treatment of cardiovascular diseases. This compound has been found to improve cardiac function in animal models of heart failure, and further studies may reveal its potential as a therapeutic agent for heart failure patients. Another direction is to investigate its potential applications in the treatment of cancer. 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to inhibit the proliferation of cancer cells, and further studies may reveal its potential as a cancer therapy. Finally, further studies may reveal the potential of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 as a neuroprotective agent for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis method of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the reaction of 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of triethylamine and acetic acid. The resulting compound is then treated with methyl iodide to form 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. This synthesis method has been described in detail in a research paper by Stadler et al. (2008).
Aplicaciones Científicas De Investigación
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cardiovascular diseases, cancer, and neurological disorders.
Propiedades
Nombre del producto |
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol |
|---|---|
Fórmula molecular |
C28H27BrN4O4 |
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
4-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C28H27BrN4O4/c1-4-36-22-13-19(25(23-15(2)30-32-27(23)34)24-16(3)31-33-28(24)35)12-21(29)26(22)37-14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,25H,4,14H2,1-3H3,(H2,30,32,34)(H2,31,33,35) |
Clave InChI |
XFUKQTYLSZYGMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
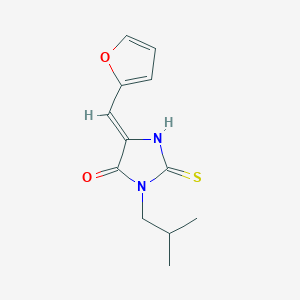
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

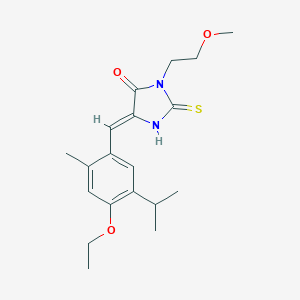
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
